[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid
Overview
Description
Preparation Methods
The synthesis of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid involves several steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl isocyanate with methylthioacetic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in the synthesis of various bioactive molecules, contributing to research in medicinal chemistry and drug discovery .
In biology, it is utilized to investigate enzyme mechanisms and protein-protein interactions. In medicine, it serves as a precursor for the development of potential therapeutic agents. Industrial applications include its use in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of [(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity . This interaction is facilitated by the presence of reactive functional groups, such as the carbamoyl and sulfanyl moieties, which can undergo nucleophilic or electrophilic reactions .
Comparison with Similar Compounds
[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development, with a similar acetic acid moiety but different functional groups.
Dimethylcarbamoyl chloride: A reagent used in the synthesis of carbamates, with a similar carbamoyl group but different overall structure.
Pyridinium salts: Compounds with diverse biological activities, sharing some structural similarities but differing in their specific functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in scientific research .
Properties
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-3-5-10(9(8)2)13-11(14)6-17-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRHQUTOWIYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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